8-Methyl-9-oxoguanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-amino-2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O2/c1-2-8-3-4(11)9-6(7)10-5(3)12-2/h1H3,(H3,7,9,10,11) |
InChI Key |
NEKSCFHMQPOHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N=C(NC2=O)N |
Origin of Product |
United States |
Mechanistic Pathways of Oxidized Guanine Analog Formation
Oxidative Generation of Guanine (B1146940) Derivatives by Reactive Oxygen Species
The generation of oxidized guanine derivatives is predominantly driven by ROS, which are byproducts of normal cellular metabolism and can also be induced by external factors like ionizing radiation. wikipedia.orgmdpi.com These highly reactive molecules can attack DNA and RNA, with guanine being a primary target due to its low redox potential. mdpi.comresearchgate.net
Reactive oxygen species, particularly the hydroxyl radical (•OH), can directly oxidize guanine within the DNA and RNA strands. mdpi.comacs.org The •OH radical can add to the C8 position of guanine, forming a C8-OH-adduct radical. mdpi.comacs.org This intermediate can then undergo a one-electron oxidation to yield 8-hydroxyguanine, which exists in a tautomeric equilibrium with the more stable keto form, 8-oxoguanine (8-oxoG). mdpi.com This process can also be initiated by other species like the carbonate radical anion (CO3•−), which is considered a major oxidant in vivo and oxidizes guanine via a one-electron transfer mechanism. nih.govmdpi.com The direct oxidation of guanine is a significant source of DNA damage, and if not repaired, the resulting 8-oxoG lesion can lead to G:C to T:A transversion mutations due to its ability to mispair with adenine (B156593) during DNA replication. mdpi.comnih.govnih.gov
Besides the direct oxidation of guanine in nucleic acid polymers, ROS can also oxidize the free nucleotide precursors, deoxyguanosine triphosphate (dGTP) and guanosine (B1672433) triphosphate (GTP), in the cellular nucleotide pool. mdpi.com This oxidation leads to the formation of 8-oxo-dGTP and 8-oxo-GTP, respectively. These oxidized nucleotides are considered potent mutagens as they can be incorporated into DNA and RNA during replication and transcription. mdpi.com The incorporation of 8-oxo-dGTP into a new DNA strand opposite cytosine or adenine can introduce mutations. mdpi.comnih.gov Cells have defense mechanisms, such as the MutT enzyme, which hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA. mdpi.com
Quantum computational studies, particularly using Density Functional Theory (DFT), have provided detailed insights into the mechanisms of guanine oxidation. These analyses have investigated the reactions of guanine with various radicals, including one or two hydroxyl radicals (•OH) and hydrogen peroxide (H2O2). acs.orgresearchgate.net DFT calculations show that the addition of a single •OH radical to the C8 position of guanine is a nearly barrierless reaction, forming a stable adduct. acs.org The subsequent reaction with a second •OH radical or tautomerization leads to the formation of 8-oxoguanine. acs.org These computational models help to elucidate the energetics and preferred pathways of the complex reactions involved in guanine oxidation, supporting experimental findings and providing a deeper understanding of the formation of these mutagenic lesions. acs.orgresearchgate.net
Oxidation of Deoxyguanosine Triphosphate (dGTP) and Guanosine Triphosphate (GTP) in Nucleotide Pools
Methylation Mechanisms of Oxidized Guanine Species
Once formed, oxidized guanine species like 8-oxoguanine can undergo further chemical modifications, including methylation. This process can be facilitated by various endogenous and exogenous methylating agents.
Methylating agents, including those used in chemotherapy like temozolomide (B1682018) and dacarbazine, can methylate DNA through the formation of the highly reactive methyldiazonium ion (CH3N2+). acs.org This ion can react with the nucleophilic sites on DNA bases, including the oxidized base 8-oxoguanine. acs.org Computational studies have explored the mechanism of the reaction between the methyldiazonium ion and 8-oxoguanine, identifying the potential sites of methylation. acs.org
The structure of 8-oxoguanine presents several nucleophilic sites that are susceptible to methylation, including the N1, N2, N3, N7, O6, and O8 atoms. Density functional theory calculations have been employed to predict the reactivity of these sites towards methylating agents like the methyldiazonium ion. acs.org These studies suggest that the O6, N7, and O8 positions of 8-oxoguanine are particularly prone to methylation. acs.org The calculations indicate that the O8 position is a highly favorable site for methylation. acs.org This is supported by the natural occurrence of compounds like 6-methoxy-9-methyl-8-oxoguanine, which has been isolated from marine tunicates. mdpi.com The methylation pattern of 8-oxoguanine is notably different from that of guanine, and guanine is generally more reactive towards the methyldiazonium ion than 8-oxoguanine. acs.org The specific methylation products of 8-oxoguanine can have different biological consequences, potentially altering its base-pairing properties and affecting DNA replication and repair processes.
Data Tables
Table 1: Key Reactive Species and Their Role in Guanine Oxidation
| Reactive Species | Primary Formation Mechanism | Role in Guanine Oxidation | Key Products |
| Hydroxyl Radical (•OH) | Fenton reaction, Ionizing radiation nih.gov | Adds to C8 position of guanine mdpi.comacs.org | 8-Oxoguanine, Formamidopyrimidines nih.gov |
| Carbonate Radical Anion (CO3•−) | Reaction of •OH with bicarbonate nih.gov | One-electron oxidation of guanine nih.govmdpi.com | 8-Oxoguanine, Iminohydantoins nih.govmdpi.com |
| Superoxide Radical (O2•−) | Cellular metabolism nih.gov | Reacts with guanine radical to form hydroperoxides mdpi.com | Imidazolone, Oxazolone, 8-Oxoguanine mdpi.com |
Table 2: Predicted Favorable Methylation Sites on 8-Oxoguanine by Methyldiazonium Ion
| Nucleophilic Site | Predicted Reactivity | Supporting Evidence |
| O8 | Most favorable site for methylation | DFT Calculations acs.org |
| O6 | Favorable site for methylation | DFT Calculations, Natural product isolation (6-methoxy-9-methyl-8-oxoguanine) mdpi.comacs.org |
| N7 | Favorable site for methylation | DFT Calculations acs.org |
Structural and Conformational Research of 8 Oxoguanine and Its Derivatives
Base Pairing Dynamics and Hydrogen Bonding Interactions
The oxidation of guanine (B1146940) at the C8 position to form 8-oxoguanine (8-oxoG) profoundly alters its base pairing capabilities and is a primary source of spontaneous mutagenesis. researchgate.net The derivative, 8-Methyl-9-oxoguanine, where the N9 position is methylated, is a model compound used in studies to understand these dynamics. This section explores the intricate base pairing and conformational behaviors of 8-oxoguanine and its derivatives.
Watson-Crick and Hoogsteen Base Pairing Modes
While guanine typically forms a stable Watson-Crick base pair with cytosine, 8-oxoguanine exhibits versatility in its hydrogen bonding. researchgate.net It can adopt a standard Watson-Crick geometry with cytosine (C), where the 8-oxoG is in the anti conformation. mdpi.com However, the defining characteristic of 8-oxoguanine's mutagenicity is its ability to form a stable Hoogsteen base pair with adenine (B156593) (A). researchgate.netmdpi.com In this configuration, the 8-oxoguanine is in the syn conformation, presenting its Hoogsteen edge for hydrogen bonding with adenine. mdpi.comnih.gov This 8-oxoG(syn):A(anti) pairing is structurally similar to a canonical T:A pair and is a key intermediate in the G:C to T:A transversion mutations that are a hallmark of oxidative DNA damage. mdpi.comnih.gov Studies on model systems, including 9-methyl-8-oxoguanine, have been crucial in elucidating these non-canonical pairing mechanisms. aip.orgnih.govcuny.edu
| Base Pair Configuration | Conformation of 8-oxoG | Pairing Partner | Pairing Type | Significance |
| 8-oxoG:C | anti | Cytosine | Watson-Crick | Correct, non-mutagenic pairing |
| 8-oxoG:A | syn | Adenine | Hoogsteen | Miscoding, leads to G:C → T:A mutations |
Conformational Isomers (Syn and Anti) and their Mutagenic Implications
The mutagenic potential of 8-oxoguanine is intrinsically linked to the equilibrium between its syn and anti conformational isomers relative to the deoxyribose sugar. In a standard B-DNA helix, purines like guanine favor the anti conformation. However, for 8-oxoguanine, the presence of the oxygen atom at the C8 position creates steric repulsion with the sugar-phosphate backbone, making the syn conformation thermodynamically preferred. nsc.runih.govresearchgate.net
This preference for the syn conformation is the direct cause of its mispairing with adenine. nsc.ru During DNA replication, if the 8-oxoguanine lesion is in the syn conformation, DNA polymerase can readily incorporate an adenine opposite it, forming the stable 8-oxoG(syn):A(anti) base pair. mdpi.comacs.org If this mismatch is not corrected by DNA repair mechanisms before the subsequent round of replication, it results in a permanent T:A base pair, cementing the mutation. Therefore, the energetic favorability of the syn conformation is a critical determinant of the mutagenic pathway of 8-oxoguanine. nih.govacs.org
Structural Analysis in Duplex DNA Contexts
Localized Structural Perturbations in DNA Helices
The presence of 8-oxoguanine within a DNA duplex introduces localized distortions to the helical structure. acs.org Even when correctly paired with cytosine, the 8-oxoG:C pair can cause a subtle perturbation in the DNA backbone. acs.org Molecular dynamics simulations have revealed that duplexes containing 8-oxoG exhibit increased local and global flexibility. nih.govacs.org The most significant structural perturbation arises in the case of an 8-oxoG:A mispair, which leads to a more pronounced distortion of the DNA helix compared to the 8-oxoG:C pair. nsc.ru This distortion is a key feature recognized by DNA repair glycosylases like MutY. acs.orgacs.org
Thermodynamic Stability Assessments of Modified DNA Duplexes
The thermodynamic stability of DNA duplexes is generally compromised by the presence of 8-oxoguanine. nsc.ru The extent of this destabilization is dependent on the base paired opposite the lesion. An 8-oxoG:C pair is thermodynamically less stable than a canonical G:C pair. mdpi.comnsc.ru The stability is further reduced in duplexes containing an 8-oxoG:A mismatch. nsc.ru However, the context of surrounding base pairs can influence this effect, as favorable stacking interactions can partially compensate for the penalty associated with the 8-oxo modification. nsc.ruacs.org Single-molecule force spectroscopy studies have shown that a centrally located 8-oxoG:C pair results in a hybridization energy similar to a normal G:C pair, but when located near the ends of a duplex, it significantly enhances DNA "fraying" or local melting. nih.govresearchgate.net
| DNA Duplex Context | Relative Thermodynamic Stability | Impact on DNA Structure |
| Unmodified G:C | High | Stable B-form helix |
| 8-oxoG:C | Moderately Reduced | Minor backbone perturbation, increased flexibility |
| 8-oxoG:A | Significantly Reduced | Pronounced helical distortion |
Formation and Characteristics of G-Quadruplex Structures with 8-Oxoguanine Analogs
Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes, which are stabilized by stacked G-quartets. The introduction of 8-oxoguanine into these sequences has a significant impact on the formation, structure, and stability of G-quadruplexes.
Topology and Ion Coordination within Oxidized G-Quartets
The oxidation of guanine to 8-oxoguanine (oxoG) results in a rearrangement of hydrogen-bond donors and acceptors on the Hoogsteen edge of the nucleobase. acs.org This alteration fundamentally changes how the base can participate in the G-quartet structure, which is the fundamental building block of G-quadruplexes. nih.gov In a standard G-quartet, guanines interact through Hoogsteen hydrogen bonds to form a planar, cyclic arrangement. nih.govnih.gov However, the presence of an oxoG, with its newly protonated N7 atom, prevents the formation of the typical N2–H2···N7 hydrogen bond seen in canonical G-quartets. acs.org
Despite this, studies have shown that G-quartets can be fully substituted with oxoG nucleobases to form a stable, albeit different, "oxoG-quartet". acs.orgnih.gov This structure is held together by a revamped hydrogen-bonding scheme, proposed to be N1–H1···O8 and N7–H7···O6. acs.org The incorporation of oxoG can be disruptive, but the formation of a complete oxoG-quartet can be accommodated within the G-quadruplex core without distorting the phosphodiester backbone. nih.gov
A defining feature of the oxoG-quartet is its significantly larger central cavity compared to a standard G-quartet. acs.orgnih.gov This expansion has profound implications for ion coordination, a critical factor for G-quadruplex stability. nih.govresearchgate.net The larger cavity dimensions alter the localization and exchange properties of the stabilizing cations, such as K⁺ and Na⁺. nih.govresearchgate.net While Na⁺ ions have been shown to stabilize antiparallel G-quadruplex topologies, K⁺ ions can destabilize them, suggesting that metal ions selectively stabilize topologies with cavities of specific sizes. researchgate.net The increased size of the oxoG-quartet cavity changes the coordination geometry for these essential cations. acs.org
Computational Modeling of G-Quadruplex Geometries
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the geometry of G-quadruplexes containing oxidized guanine derivatives. acs.orgnih.gov To understand the structural implications at an atomic level, a detailed model of an oxoG-quartet was developed using DFT optimization with four 9-methyl-8-oxoguanines. acs.orgnih.gov This model serves as a proxy for an oxoG-quartet within a larger DNA structure.
The simulations revealed that the oxoG-quartet has a considerably larger central cavity. acs.orgnih.gov The distance between the O6 atoms of two neighboring 9-methyl-8-oxoguanines in a modeled oxoG-quartet without a central cation is 4.04 Å. acs.orgnih.gov For comparison, the average O6–O6 distance in a canonical G-quartet is about 3.15 Å. acs.org This difference in atomic distances leads to a significant increase in the size of the central pore.
The table below summarizes key distances obtained from the DFT-optimized geometry of a 9-methyl-8-oxoguanine quartet, illustrating the expanded nature of the structure compared to a typical G-quartet. acs.org
| Geometric Parameter | Measurement in oxoG-Quartet (Å) | Measurement in G-Quartet (Å) |
| Distance between neighboring O6 atoms | 3.72 - 4.04 | ~3.15 |
| Distance between diagonally opposite O6 atoms | 5.27 - 5.72 | ~4.50 |
| Diameter of central cavity | ~2.68 | ~1.46 |
| Data derived from DFT optimization of a 9-methyl-8-oxoguanine quartet. acs.org |
These computational models show that while a single oxoG substitution can be highly destabilizing, the formation of a complete oxoG-quartet establishes a new, stable structural motif. nih.govmdpi.com The altered geometry, particularly the expanded central channel and unique hydrogen-bonding network, are key features that distinguish oxidized G-quadruplexes from their canonical counterparts. acs.org
Mutagenic Potential and Biological Consequences of 8 Oxoguanine in Genetic Information Transfer
Mechanisms of Guanine-to-Thymine (G:C → T:A) Transversion Mutations
8-Oxoguanine (8-oxoG), also known as 7,8-dihydro-8-oxoguanine, is one of the most common and mutagenic DNA lesions caused by reactive oxygen species (ROS). mdpi.comfiveable.me The mutagenicity of 8-oxoG stems from its ambiguous base-pairing properties. mdpi.com While the guanine (B1146940) it originates from exclusively pairs with cytosine, 8-oxoG can adopt two different conformations, anti and syn, which allows it to pair with both cytosine and adenine (B156593). pnas.orgplos.org
The anti conformation of 8-oxoG allows it to form a standard Watson-Crick base pair with cytosine, which is a non-mutagenic event. mdpi.complos.org However, the presence of the oxygen atom at the C8 position promotes a rotational change around the glycosidic bond, favoring the syn conformation. atdbio.commdpi.com In this syn conformation, 8-oxoG can form a stable Hoogsteen base pair with adenine in the anti conformation. mdpi.comproteopedia.orgportlandpress.comnih.gov This mispair is structurally similar to a canonical Watson-Crick A·T pair and does not cause significant distortion to the DNA helix. mdpi.comatdbio.commdpi.com
During DNA replication, if the 8-oxoG lesion is not repaired, its ability to adopt the syn conformation leads to the preferential incorporation of deoxyadenosine (B7792050) monophosphate (dAMP) opposite the lesion by DNA polymerases. mdpi.comfiveable.me This creates an 8-oxoG:A mismatch. researchgate.net In the subsequent round of replication, the newly synthesized strand containing adenine serves as a template, leading to the incorporation of thymine. This process ultimately fixes the mutation, resulting in a G:C → T:A transversion, a frequent type of somatic mutation observed in human cancers. mdpi.comportlandpress.comresearchgate.net
Fidelity of DNA Polymerases in Translesion Synthesis Past 8-Oxoguanine Lesions
The bypass of 8-oxoG lesions, a process known as translesion synthesis (TLS), is not a significant block to replication, but its fidelity varies greatly among different DNA polymerases. mdpi.commdpi.com To prevent the mutagenic potential of 8-oxoG, cells can switch from high-fidelity replicative polymerases to specialized TLS polymerases to bypass the damage. mdpi.comoup.com
The accuracy of nucleotide incorporation opposite an 8-oxoG lesion is highly dependent on the specific polymerase involved. mdpi.com High-fidelity replicative polymerases, such as Pol δ and Pol ε, tend to misincorporate adenine opposite 8-oxoG, often more efficiently than the correct cytosine, thereby promoting mutations. mdpi.com In contrast, some specialized TLS polymerases from the X and Y families can bypass the lesion with higher accuracy. mdpi.compnas.org
For instance, human DNA polymerase ι (pol ι), a Y-family polymerase, uniquely incorporates the correct cytosine nucleotide opposite 8-oxoG with preference. pnas.org Its exceptionally narrow active site forces the 8-oxoG lesion into a syn conformation, which in this constrained environment, forms a more stable pair with dCTP than with dATP. pnas.org Conversely, other polymerases, including the major base excision repair (BER) polymerase Pol β, show relaxed specificity, incorporating dATP opposite 8-oxoG in 20-30% of cases. pnas.org Yeast Pol η is noted for being both efficient and accurate in bypassing 8-oxoG, showing a strong preference for inserting dCTP. nih.govnih.gov However, studies have shown that human Pol η has a much lower fidelity when bypassing 8-oxoG, misincorporating dATP about 50% of the time. nih.govplos.org
| DNA Polymerase | Family | General Fidelity opposite 8-oxoG | Key Findings |
|---|---|---|---|
| Pol α | B | Error-prone | Inserts both dCMP and dAMP; less accurate than Pol δ and Pol ε. mdpi.com |
| Pol δ | B | Error-prone | Preferentially incorporates dAMP over dCMP and extends the A:8-oxoG mispair. mdpi.com About 40-50% of bypass events result in stable misincorporation. nih.gov |
| Pol ε | B | Error-prone | More accurate than Pol α, but still incorporates dAMP and extends the A:8-oxoG mispair. mdpi.com |
| Pol β | X | Moderately Error-prone | Shows relaxed nucleotide insertion, with dATP incorporation occurring in 20-30% of events. pnas.org |
| Pol λ | X | Accurate | Very efficient in error-free bypass, with fidelity significantly enhanced by accessory proteins. pnas.org |
| Pol η (Yeast) | Y | Accurate | Bypasses 8-oxoG 10-fold more efficiently and accurately than yeast Pol δ. nih.gov |
| Pol η (Human) | Y | Error-prone | Bypasses 8-oxoG efficiently but with low fidelity, misincorporating dATP ~50% of the time. nih.govplos.org |
| Pol ι (Human) | Y | Accurate | Uniquely and preferentially incorporates the correct dCTP opposite 8-oxoG due to a narrow active site. pnas.org |
Replicative accessory factors, such as Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RPA), play a crucial role in modulating the efficiency and accuracy of 8-oxoG bypass. mdpi.comnih.gov These proteins are key components of the replisome and help coordinate DNA polymerase selection and activity at the site of the lesion. pnas.orgelifesciences.org
PCNA, acting as a sliding DNA clamp, and the single-stranded DNA-binding protein RPA can significantly enhance the fidelity of certain polymerases. pnas.orgnih.gov For example, the combination of PCNA and RPA dramatically increases the efficiency of correct dCMP incorporation opposite 8-oxoG by DNA polymerase λ by as much as 1,200-fold over incorrect dATP insertion. researchgate.net A similar, though more modest, enhancement is seen for Pol η. mdpi.comresearchgate.net PCNA is also essential for the efficient extension of the DNA strand by Pol δ after a nucleotide has been incorporated opposite the lesion. mdpi.com In archaea, PCNA and RPA are also involved in coordinating the switch between different polymerases during TLS. elifesciences.org While these factors generally improve the performance of TLS polymerases, their effect can be specific. For instance, some studies have reported that RPA and PCNA have little to no effect on the fidelity of human Pol η when copying 8-oxoG lesions. plos.org
Differential Nucleotide Incorporation Efficiency by DNA Polymerases
Impact on RNA Function and Translational Fidelity
The oxidation of guanine to 8-oxoguanine also occurs in RNA, where it can have profound consequences on RNA stability, function, and the fidelity of protein synthesis. portlandpress.comnih.govresearchgate.net Unlike DNA, which has robust repair mechanisms, the systems for dealing with oxidized RNA are less well understood but are critical for cellular health under oxidative stress. portlandpress.comresearchgate.net
Similar to its behavior in DNA, 8-oxoG in an RNA template can base-pair with both cytosine and adenine. portlandpress.comnih.gov This dual-coding potential disrupts the process of translation. portlandpress.com When an 8-oxoG lesion is present in a messenger RNA (mRNA) codon, it can cause the ribosome to stall, significantly slowing down or even halting protein synthesis. portlandpress.comoup.combiorxiv.org Studies using in vitro translation systems have shown that a single 8-oxoG lesion can reduce the rate of peptide bond formation by more than three orders of magnitude. biorxiv.orgnih.gov This stalling can occur regardless of the position of the 8-oxoG within the codon. oup.comnih.gov The presence of 8-oxoG in mRNA not only reduces the efficiency of translation but also impacts its fidelity, leading to the production of truncated or incorrect proteins. portlandpress.combiorxiv.org This ribosomal stalling can trigger mRNA quality control pathways, such as No-Go Decay (NGD), which leads to the degradation of the damaged transcript. researchgate.netbiorxiv.orgresearchgate.net
Oxidative damage in the form of 8-oxoG also affects the function of noncoding RNAs and their interactions with RNA-binding proteins (RBPs). portlandpress.comnih.govresearchgate.net The presence of 8-oxoG can alter the structure of RNA, such as hairpin loops, which can interfere with the binding of proteins involved in processes like splicing or translation regulation. researchgate.net
Several RBPs have been identified that preferentially bind to RNA containing 8-oxoG. portlandpress.comnih.gov These include Polynucleotide Phosphorylase (PNPase), Y-box binding protein 1 (YB-1), and certain heterogeneous nuclear ribonucleoproteins (hnRNPs) like HNRNPD (also known as AUF1) and HNRNPC. portlandpress.comnih.govnih.gov These proteins are thought to be part of a cellular response to oxidative stress, potentially mediating the degradation or stabilization of oxidized transcripts. portlandpress.comresearchgate.net For example, the suppression of HNRNPD or HNRNPC makes cells more sensitive to oxidative stress, suggesting these proteins play a protective role. nih.gov The specific recognition of 8-oxoG-modified RNA by these proteins highlights a layer of epitranscriptional regulation that helps the cell manage and respond to oxidative damage. nih.govresearchgate.net
Enzymatic Recognition and Repair Mechanisms of 8 Oxoguanine Lesions
The GO System in DNA and Nucleotide Pool Repair
The Guanine (B1146940) Oxidation (GO) system is a highly conserved enzymatic pathway dedicated to mitigating the mutagenic effects of 8-oxoguanine (8-oxoG), one of the most common oxidative DNA lesions. nih.govnih.gov This system is crucial for maintaining genomic integrity by preventing G:C to T:A transversion mutations that can arise from the mispairing of 8-oxoG with adenine (B156593) during DNA replication. nih.govpnas.orgplos.org The GO system operates through a three-tiered defense mechanism involving distinct enzymes that act on both the DNA and the nucleotide pool. nih.govnih.govplos.orgoup.com
In eukaryotes, the primary components of the GO system are:
MTH1 (NUDT1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into the DNA. nih.govnih.govplos.org
8-Oxoguanine DNA Glycosylase 1 (OGG1): This enzyme is responsible for recognizing and excising 8-oxoG when it is paired with cytosine within the DNA double helix. nih.govnih.govnih.gov
MUTYH (MutY Homolog) Glycosylase: This glycosylase acts as a failsafe, removing adenine that has been misincorporated opposite an 8-oxoG lesion. nih.govnih.govfrontiersin.org
The coordinated action of these enzymes ensures the efficient removal of 8-oxoG and the prevention of its mutagenic consequences. nih.govnih.gov The GO system's importance is underscored by the association of its dysfunction with various pathologies, including cancer. nih.govnih.gov
| Enzyme | Function | Substrate | Reference |
|---|---|---|---|
| MTH1 (NUDT1) | Sanitizes the nucleotide pool | 8-oxo-dGTP | nih.govnih.govplos.org |
| OGG1 | Excises 8-oxoG from DNA | 8-oxoG:C pairs | nih.govnih.govnih.gov |
| MUTYH | Removes misincorporated adenine | 8-oxoG:A pairs | nih.govnih.govfrontiersin.org |
8-Oxoguanine DNA Glycosylase 1 (OGG1) and its Homologs
8-Oxoguanine DNA Glycosylase 1 (OGG1) is the primary enzyme in eukaryotes responsible for initiating the base excision repair (BER) pathway for 8-oxoG lesions paired with cytosine. nih.govmdpi.combiorxiv.org It is a bifunctional DNA glycosylase, possessing both N-glycosylase and AP-lyase activities. nih.govproteopedia.orgaacrjournals.org The glycosylase function cleaves the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. proteopedia.orgoup.com The subsequent AP-lyase activity cleaves the phosphodiester backbone 3' to the AP site. nih.govoup.com However, the AP-lyase activity of human OGG1 (hOGG1) is considered to be weak under physiological conditions, and the AP site is primarily processed by AP endonuclease 1 (APE1). mdpi.comfrontiersin.org
OGG1's activity is not only crucial for DNA repair but also has emerging roles in transcriptional regulation. nih.govmdpi.com The enzyme's ability to locate and repair 8-oxoG within the vast expanse of the genome is a remarkable feat of molecular recognition. biorxiv.org Homologs of OGG1 are found across various species, from yeast (Ogg1) to bacteria (Fpg/MutM), highlighting the conserved importance of this repair pathway. nih.govpnas.org
Substrate Recognition and Excision Mechanisms
The recognition of 8-oxoG by OGG1 is a highly specific process that involves a multi-stage mechanism. frontiersin.org The enzyme scans the DNA and, upon encountering a potential lesion, induces conformational changes in both the DNA and itself. frontiersin.org This process includes bending the DNA, locally melting the duplex, and everting the damaged nucleotide from the DNA helix into the enzyme's active site. pnas.orgfrontiersin.org
The active site of OGG1 is specifically designed to accommodate 8-oxoG. mdpi.com Key residues, such as Phe319 and Cys253, form a "sandwich" structure that interacts with the π-system of the 8-oxoG base. mdpi.com The enzyme also recognizes the ureic moiety of 8-oxoG, including the C8-carbonyl group and atoms N7 and N9. mdpi.com Furthermore, OGG1 checks the base opposite the lesion, displaying a strong preference for 8-oxoG paired with cytosine. msu.rufrontiersin.org This specificity is mediated by hydrogen-bonding interactions with residues like Arg154, Arg204, and Asn149, which coordinate the cytosine base. mdpi.com
Once the 8-oxoG is securely positioned in the active site, the catalytic mechanism for excision is initiated. The N-glycosylase activity involves a nucleophilic attack on the C1' of the deoxyribose by the active site residue Lys249, leading to the cleavage of the N-glycosidic bond and release of the 8-oxoG base. msu.ruresearchgate.net
Conformational Changes during Lesion Recognition and Base Eversion
The process of lesion recognition and base eversion by OGG1 is a dynamic interplay of conformational changes. frontiersin.orgnih.gov Upon initial binding to DNA containing an 8-oxoG lesion, OGG1 induces a sharp bend in the DNA duplex. pnas.org This bending facilitates the flipping of the entire 8-oxoG nucleoside out of the DNA helix and into the enzyme's active site pocket. pnas.org
This base eversion is a critical step and is accompanied by the insertion of several amino acid residues from OGG1 into the void left in the DNA duplex. pnas.orgfrontiersin.org Molecular dynamics simulations have suggested that this process involves multiple intermediate states, allowing OGG1 to distinguish 8-oxoG from undamaged guanine at early stages of the eversion pathway. figshare.com The enzyme utilizes the chemical differences between 8-oxoG and guanine to selectively stabilize the eversion of the damaged base. figshare.com Pre-steady-state kinetic analyses have identified at least three rapid equilibrium steps preceding the chemical reaction, which are attributed to these conformational changes during the recognition process. nih.govnih.gov
AP-Lyase Activity and Catalytic Switches in OGG1
While OGG1 is classified as a bifunctional glycosylase, its AP-lyase activity is relatively weak in physiological conditions. proteopedia.orgmdpi.com The AP-lyase reaction proceeds via a β-elimination mechanism, where the active site lysine (B10760008) (Lys249) forms a Schiff base intermediate with the abasic site. mdpi.commsu.ru The cleavage of this intermediate is the rate-limiting step in the OGG1-initiated repair of 8-oxoG. chemrxiv.org
Recent research has identified small molecules, termed "organocatalytic switches" or ORCAs, that can modulate the catalytic activity of OGG1. chemrxiv.orgresearchgate.netresearchgate.net These molecules can enhance the rudimentary AP-lyase activity of OGG1. chemrxiv.org One proposed mechanism is "product-assisted catalysis," where the excised 8-oxoguanine base or its analogs bind to a product recognition pocket and act as a catalytic base to facilitate the cleavage of the Schiff base. researchgate.netchemrxiv.org Another possibility is an allosteric mechanism where the activator binds outside the active site, inducing a conformational change that accelerates the AP-lyase reaction. researchgate.netdntb.gov.ua These catalytic switches can effectively reprogram OGG1's function from a glycosylase to a more efficient AP-lyase. researchgate.net
Pharmacological Activation of OGG1 by Nucleobase Catalysts
The discovery of small molecule activators of OGG1 has opened new avenues for pharmacological intervention in diseases associated with oxidative stress. researchgate.netdntb.gov.ua These activators, often nucleobase analogs, can significantly enhance the repair of 8-oxoG lesions. chemrxiv.orgchemrxiv.org
For instance, 8-substituted 6-thioguanines and 6-amino-pyrazolo-[3,4-d]-pyrimidine derivatives have been identified as potent scaffolds that enable OGG1 to efficiently cleave AP sites. chemrxiv.orgchemrxiv.orgresearchgate.net These compounds act as organocatalytic switches, binding to the active site and facilitating the β-elimination reaction. researchgate.netchemrxiv.org The activation can be so profound as to establish a de novo β,δ-elimination activity in OGG1, altering the subsequent repair steps. mdpi.comcsic.es The effectiveness of these activators can be influenced by their pKa, suggesting their direct involvement in proton transfer during catalysis. researchgate.net This allows for the development of activators that are effective in different cellular pH environments. chemrxiv.orgresearchgate.net
| Finding | Mechanism/Activator | Effect on OGG1 | Reference |
|---|---|---|---|
| Identification of Organocatalytic Switches (ORCAs) | Small molecules that bind to OGG1 | Enhance AP-lyase activity | chemrxiv.orgresearchgate.netresearchgate.net |
| Product-Assisted Catalysis Hypothesis | Excised 8-oxoG or analogs | Act as a catalytic base to cleave the Schiff base | researchgate.netchemrxiv.org |
| Allosteric Activation Hypothesis | Binding outside the active site | Induces a conformational change to accelerate AP-lyase activity | researchgate.netdntb.gov.ua |
| Identification of Potent Nucleobase Catalysts | 8-substituted 6-thioguanines and 6-amino-pyrazolo-[3,4-d]-pyrimidines | Enable efficient cleavage of AP sites and can establish de novo β,δ-elimination activity | chemrxiv.orgchemrxiv.orgresearchgate.net |
MUTYH (MutY Homolog) Glycosylase
MUTYH is a key enzyme in the GO system that acts as a second line of defense against the mutagenic potential of 8-oxoG. frontiersin.orgnih.gov While OGG1 removes 8-oxoG from 8-oxoG:C pairs, MUTYH addresses the situation where DNA replication has occurred before the lesion could be repaired by OGG1, leading to the misincorporation of adenine opposite 8-oxoG. frontiersin.orgoup.com MUTYH is a monofunctional DNA glycosylase that specifically recognizes and removes the undamaged adenine from the 8-oxoG:A mispair. frontiersin.orgnih.gov
Adenine Excision from 8-Oxoguanine:Adenine Mispairs
During DNA replication, high-fidelity DNA polymerases can mistakenly incorporate adenine opposite an 8-oxoG lesion. pnas.orgnih.gov This creates an 8-oxoG:A mispair, a critical mutagenic intermediate. The primary enzyme responsible for correcting this error is the adenine DNA glycosylase, MutY homolog (MUTYH). portlandpress.compnas.orgnih.govoup.comresearchgate.net
MUTYH specifically recognizes the 8-oxoG:A mispair and initiates base excision repair (BER) by cleaving the N-glycosidic bond to remove the incorrectly paired adenine base. pnas.orgnih.govoup.comresearchgate.net This action leaves behind an apurinic/apyrimidinic (AP) site opposite the 8-oxoG lesion. pnas.orgfrontiersin.org The interaction between MUTYH and the Proliferating Cell Nuclear Antigen (PCNA) is crucial for the efficiency of this repair process, particularly in the context of DNA replication. pnas.orgnih.gov The removal of adenine is the first step in a multi-enzyme pathway that ultimately restores the correct C:G base pair. pnas.orgfrontiersin.org
MTH1 (MutT Homolog 1) Hydrolase
In addition to repairing 8-oxoG within the DNA duplex, cells possess a mechanism to sanitize the nucleotide pool, preventing the incorporation of oxidized precursors during DNA synthesis. This crucial function is performed by the MutT Homolog 1 (MTH1) hydrolase, also known as NUDT1. portlandpress.comoup.comnih.govfrontiersin.orgreactome.org
Hydrolysis of 8-oxo-dGTP in Nucleotide Pools
MTH1 is a Nudix hydrolase that specifically targets and degrades oxidized purine (B94841) nucleoside triphosphates. nih.govfrontiersin.org Its primary substrate is 8-oxo-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP). nih.govfrontiersin.orgreactome.orgresearchgate.net MTH1 catalyzes the hydrolysis of 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate. nih.govreactome.org This conversion prevents the incorporation of the damaged nucleotide into the nascent DNA strand by DNA polymerases, thereby averting mutations at the source. mdpi.comnih.govfrontiersin.org Structural studies have revealed that MTH1 has a distinct substrate-binding pocket that allows it to discriminate between oxidized and non-oxidized purine nucleotides. nih.gov
| Enzyme | Function | Substrate(s) |
| MUTYH | Excises adenine from 8-oxoG:A mispairs | Adenine in the context of an 8-oxoG:A pair |
| MTH1 | Hydrolyzes oxidized purine nucleotides | 8-oxo-dGTP, 2-hydroxy-dATP |
Integration with Base Excision Repair (BER) Pathways
The repair of 8-oxoG lesions, whether initiated by the removal of 8-oxoG from a C:G pair by OGG1 or the excision of adenine from an A:8-oxoG mispair by MUTYH, is completed through the base excision repair (BER) pathway. portlandpress.comfrontiersin.orgnih.govnih.govresearchgate.net BER is a highly conserved process that involves a series of coordinated enzymatic steps to restore the integrity of the DNA. frontiersin.orgnih.govmdpi.com
Short-Patch and Long-Patch BER Mechanisms
Following the creation of an AP site by a DNA glycosylase, the BER pathway can proceed through two main sub-pathways: short-patch BER and long-patch BER. nih.govresearchgate.netbmbreports.orgbohrium.com
Short-Patch BER: This is the predominant pathway for the repair of many DNA lesions, including 8-oxoG. It involves the replacement of a single nucleotide. nih.govresearchgate.net The key enzymes in this pathway are AP endonuclease 1 (APE1), which incises the DNA backbone at the AP site, DNA polymerase β (Pol β), which removes the resulting 5'-deoxyribose phosphate (B84403) (dRP) moiety and fills the single-nucleotide gap, and the DNA ligase III/XRCC1 complex, which seals the final nick in the DNA strand. nih.govresearchgate.netbmbreports.org
Long-Patch BER: This pathway is an alternative route that results in the replacement of 2 to 12 nucleotides. bmbreports.org It is thought to be utilized when the 5'-dRP intermediate is resistant to removal by Pol β. bmbreports.orgmeasurebiology.org Long-patch BER involves APE1, DNA polymerases δ or ε, PCNA, flap endonuclease 1 (FEN1), and DNA ligase I. pnas.orgnih.govbmbreports.org In the context of 8-oxoG:A repair initiated by MUTYH, a long-patch BER pathway involving DNA polymerase λ has been proposed as a key mechanism for accurate repair. pnas.org
| BER Pathway | Patch Size | Key Enzymes |
| Short-Patch | 1 nucleotide | APE1, Pol β, Ligase III/XRCC1 |
| Long-Patch | 2-12 nucleotides | APE1, Pol δ/ε, PCNA, FEN1, Ligase I |
Role of Replicative DNA Polymerases in Repair Synthesis
While DNA polymerase β is the primary polymerase in short-patch BER, replicative DNA polymerases, such as Pol δ and Pol ε, play a crucial role in long-patch BER. nih.govresearchgate.netmdpi.com These polymerases are also involved in the initial misincorporation of adenine opposite 8-oxoG during DNA replication. pnas.orgmdpi.comresearchgate.net However, in the context of repair, they are recruited to fill the gap created after the excision of the damaged or incorrect base. nih.govresearchgate.net The processivity of these polymerases, enhanced by their interaction with PCNA, allows for the synthesis of a longer stretch of DNA characteristic of the long-patch pathway. pnas.orgnih.gov DNA polymerase λ, a member of the X-family of DNA polymerases, has been specifically implicated in the accurate repair of A:8-oxoG mispairs, where it preferentially incorporates dCTP opposite the 8-oxoG lesion. pnas.orgpnas.org
Enzymatic Variants and their Functional Impact on Lesion Processing
Variations in the genes encoding the enzymes involved in 8-oxoG repair can have significant functional consequences, impacting the efficiency and fidelity of lesion processing. Inherited mutations in the MUTYH gene, for example, are associated with an increased risk of colorectal cancer, a condition known as MUTYH-associated polyposis (MAP). nih.govresearchgate.netacs.org
Specific MUTYH variants, such as Y165C, have been shown to have compromised activity and a reduced affinity for 8-oxoG:A mismatches, leading to a failure to efficiently initiate repair. researchgate.netacs.org Similarly, variants in OGG1 can affect its ability to recognize and excise 8-oxoG, potentially leading to an accumulation of this mutagenic lesion. nih.gov The functional impact of these variants can be modulated by post-translational modifications, such as phosphorylation, which can either enhance or inhibit enzymatic activity. nih.gov For instance, phosphorylation of OGG1 by certain kinases can increase its incision activity. nih.gov Understanding the functional consequences of these enzymatic variants is crucial for assessing individual susceptibility to diseases associated with oxidative stress and for developing targeted therapeutic strategies.
| Gene | Variant Example | Functional Impact | Associated Condition |
| MUTYH | Y165C | Reduced affinity for 8-oxoG:A, compromised catalytic activity | MUTYH-Associated Polyposis (MAP) |
| MTH1 | Asn33Ala | Retains only 14% of 8-oxo-dGTP hydrolysis activity. frontiersin.org | Not specified |
| MTH1 | Asn33Glu | Complete inhibition of 8-oxo-dGTP hydrolysis. frontiersin.org | Not specified |
| MTH1 | Trp117Ala | Impaired ability to hydrolyze 8-oxo-dGTP. frontiersin.org | Not specified |
| OGG1 | - | Altered recognition and excision of 8-oxoG | Increased susceptibility to diseases linked to oxidative stress |
Advanced Computational and Theoretical Studies of 8 Oxoguanine and Its Methylated Analogs
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical and, particularly, Density Functional Theory (DFT) calculations have become indispensable tools for investigating the intrinsic properties of 8-oxoG and its derivatives. These methods allow for the detailed exploration of reaction pathways and electronic structures.
Computational studies have elucidated the complex mechanisms of 8-oxoguanine's further reactions, such as deamination and oxidation.
| Reactants | Medium | Overall Activation Energy (kJ mol⁻¹) |
|---|---|---|
| 8-oxoG + 2H₂O/OH⁻ | Gas Phase | 134 |
| 8-oxoG + 2H₂O/OH⁻ | Aqueous (PCM) | 129 |
| 8-oxoG + H₂O/OH⁻ | Gas Phase | 187 |
| 8-oxoG + H₂O/OH⁻ | Aqueous (PCM) | 176 |
| 8-oxoG + H₂O/OH⁻ | Aqueous (SMD) | 156 |
| 8-oxoGH⁺ + H₂O | Gas Phase | 248 |
| 8-oxoGH⁺ + H₂O | Aqueous (PCM) | 238 |
Oxidation: DFT calculations have also been used to map the potential energy surface for the transformation of 8-oxoG into further oxidation products like guanidinohydantoin (B12948520) (Gh) and spiroiminodihydantoin (Sp). wayne.edu These studies evaluated several pathways, including the stepwise loss of electrons and protons, followed by hydration or nucleophilic attack. wayne.edu The results indicate that under neutral and basic conditions, the formation of Sp is kinetically favored, whereas under acidic conditions, Gh is the predicted major product, which aligns with experimental observations. wayne.edu The initial oxidation of guanine (B1146940) to form 8-oxoG itself has been modeled, showing that the addition of an OH• radical at the C8 position is a nearly barrierless reaction. acs.org
The radical cation of the model base pair consisting of 9-methyl-8-oxoguanine (9MOG) and 9-methyladenine (B15306) (9MA) has been a focus of combined experimental and theoretical work. aip.orgaip.org DFT calculations revealed that in the [9MOG·9MA]•+ radical cation, the proton from the N7 position of 9MOG•+ is completely transferred to the 9MA molecule. aip.org A key finding from these studies is the discovery of a double-well potential that emerges on the potential energy surface upon collisional activation. This leads to a proton-transfer equilibrium between two excited states: ([9MOG–H]•·[9MA+H]+)* and (9MOG•+·9MA)*. aip.orgdntb.gov.ua This work provides significant insight into the opening of this non-canonical base pair following oxidative damage. aip.org The dissociation of these base pair radical cations is linked to intra-base pair proton transfer originating from the N1-H at the Watson-Crick edge of 8-oxoguanine. cuny.edursc.org
| Product Channel | Type | Dissociation Threshold Energy (eV) |
|---|---|---|
| [9MOG – H]• + [9MA+H]⁺ | Major | 1.80 |
| 9MOG•+ + 9MA | Minor | 1.65 |
The synergistic damage of 8-oxoG by ionizing radiation and singlet oxygen (¹O₂) has been investigated using a combination of ion-molecule scattering mass spectrometry and high-level computational theory. nih.gov Studies on the reactions of ¹O₂ with the radical cations of 8-oxo-2'-deoxyguanosine (OG•+) and its analog 9-methyl-8-oxoguanine (9MOG•+) detected barrierless, exothermic O₂-addition products for both systems. nih.gov The reaction dynamics were further explored through potential energy surface calculations and kinetic modeling. cuny.edu Multi-reference CASPT2 theory and molecular dynamics simulations helped pinpoint the C5-terminal O₂-addition as the most probable reaction pathway. nih.gov These studies provide the first detailed reports on the reaction mechanism, kinetics, and dynamics of the synergistic damage of OG. nih.gov
DFT calculations have been employed to predict the reactivity of 8-oxoG at its various nucleophilic sites. tandfonline.com A study on the methylation of 8-oxoG by the methyldiazonium ion predicted that the O8, O6, and N7 sites are all susceptible to methylation, with the O8 site being the most favorable. tandfonline.com This prediction is supported by the natural occurrence of compounds like 6-methoxy-9-methyl-8-oxoguanine. tandfonline.com
Furthermore, DFT has been used to model the structure of quartets formed by four 9-methyl-8-oxoguanines. acs.orgnih.gov These calculations show that, unlike standard G-quartets, 8-oxoG-quartets feature a considerably larger central cavity. nih.gov The distance between the O6 atoms of two neighboring 9-methyl-8-oxoguanines is calculated to be 4.04 Å, compared to an average of 3.15 Å in G-quartets. nih.gov This structural difference is a direct consequence of the altered hydrogen-bonding network caused by the C8-oxo group. acs.org
| Measurement | Distance (Å) |
|---|---|
| Between neighboring O6 atoms | 4.04 |
| Between diagonally opposite O6 atoms | 5.27 - 5.72 |
| Diameter of central cavity | 2.68 |
Singlet Oxygenation Reactions of Oxidized Guanine Radical Cations
Molecular Dynamics (MD) Simulations of Nucleic Acid Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the conformational changes and energetic properties of DNA molecules containing 8-oxoguanine. Simulations of DNA with clustered damage sites, containing both an 8-oxoG and an abasic site, have revealed specific structural distortions. ox.ac.uk After 1 ns of MD simulation, such DNA molecules can develop sharp bending at the lesion site and a significant weakening or complete loss of the electrostatic interaction energy between the 8-oxoG and bases on the complementary strand. ox.ac.uk These conformational changes are suggested to make it more difficult for repair enzymes to bind, potentially reducing repair efficiency. ox.ac.uk
Other MD studies have investigated the effect of guanine oxidation on the structure and dynamics of DNA containing methylated CpG sites. oup.com The presence of 8-oxoG was found to significantly alter the motion in both hemimethylated and fully methylated DNA, leading to increased base pair breathing and inducing a BI to BII transition in the DNA backbone. oup.com MD simulations have also been used to assess the conformational mobility and flexibility of DNA repair enzymes, such as human 8-oxoguanine-DNA glycosylase (OGG1), when complexed with DNA containing 8-oxoG. nih.gov
Potential Energy Surface and Kinetic Modeling in Complex Reactions
A comprehensive understanding of the complex reactions involving 8-oxoG and its analogs has been achieved by mapping out reaction potential energy surfaces (PES) and applying kinetic modeling. aip.orgcuny.edu For instance, the collision-induced dissociation of base-pair radical cations like [9MOG·9MA]•+ was analyzed by modeling the PES for the collisionally activated reactions. aip.orgaip.orgrsc.org
To correct for the kinetic shift (the excess energy required to produce dissociation within the experimental timeframe), Rice–Ramsperger–Kassel–Marcus (RRKM) theory is often employed. cuny.edursc.org This kinetic modeling helps to interpret experimental findings, such as reaction cross-sections from mass spectrometry, and to rationalize the observed reaction outcomes from both energetic and kinetic viewpoints. cuny.educuny.edu By combining PES calculations with RRKM modeling and direct dynamics simulations, researchers have been able to elucidate intricate details of base-pair fragmentation, the effects of proton transfer, and the dynamics of singlet oxygenation. cuny.edu
Synthetic Methodologies for 8 Methyl 9 Oxoguanine and Analogous Compounds
Strategies for N-9 Alkylated 8-Oxoguanines
The synthesis of N-9 alkylated 8-oxoguanines can be approached through several strategic routes, primarily involving either the construction of the guanine (B1146940) ring system from precursors or the modification of an existing purine (B94841) scaffold.
De Novo Construction of Guanine Ring Systems
One approach to synthesizing N-9 substituted 8-oxoguanines involves the construction of the guanine ring system from simpler acyclic or heterocyclic precursors. researchgate.netnih.gov This method, while potentially offering a high degree of control over the final structure, can be a more complex and lengthy process compared to modifying an existing purine ring. researchgate.netnih.gov
Hydrolysis of Purine Precursors
A common and effective strategy for introducing the 8-oxo group is through the hydrolysis of a suitable purine precursor, particularly an 8-halopurine. mdpi.comresearchgate.netnih.gov This method often involves the synthesis of a 9-alkylated purine which is then halogenated at the C-8 position, followed by hydrolysis to yield the desired 8-oxoguanine derivative. mdpi.comnih.gov For instance, a successful reaction sequence starts with 6-chloroguanine, proceeds through N-9 alkylation and C-8 bromination, and concludes with the simultaneous hydrolysis of both the C-6 chloro and C-8 bromo groups. mdpi.comnih.gov
The choice of when to introduce the N-9 alkyl group versus the C-8 halogen is a key consideration. Bromination before N-alkylation is generally only considered if the N-substituent is not compatible with the bromination conditions. mdpi.comnih.gov Researchers have explored starting from commercially available purines like 2-amino-6-chloropurine (B14584) as a convenient entry point for these synthetic sequences. mdpi.com
During the hydrolysis of di-halopurine precursors, partially hydrolyzed intermediates, such as 6-chloro-8-oxopurines, can sometimes be isolated as byproducts. mdpi.comuio.no
Stepwise N-Alkylation Approaches
The regioselective alkylation of guanine derivatives at the N-9 position is a significant challenge, as alkylation can also occur at other nitrogen atoms, such as N-7, leading to a mixture of isomers. mdpi.comuio.no To address this, various strategies are employed.
One common method involves the direct alkylation of a guanine precursor using an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) under basic conditions. researchgate.net However, this can lead to mixtures of N-9, N-7, and other regioisomers. researchgate.net
To improve regioselectivity, protecting groups are often used. For example, protecting the O6 position of guanine with bulky groups can direct alkylation to the N-9 position. uio.no Another approach is to start with a precursor like 2-amino-6-chloropurine, where the electronic properties favor N-9 alkylation. uio.no
The general three-step strategy for synthesizing 8-oxoguanine derivatives often follows this sequence:
N-alkylation of a guanine precursor at the N-9 position. uio.no
C-8 bromination of the N-9-alkylated purine. uio.no
Hydrolytic cleavage of the bromide to form the 8-oxo group. uio.no
Different N-alkylation methods, including base-induced alkylation and Mitsunobu coupling, have been investigated to optimize the yield of the desired N-9 regioisomer. uio.no
Derivatization for Structural and Functional Studies
The synthesis of derivatized analogs of 8-oxoguanine is essential for probing the interactions between these compounds and their biological targets, such as DNA repair enzymes.
Synthesis of Fluorinated Analogs for Enzyme-Substrate Complex Investigations
Fluorinated analogs of nucleosides are valuable tools for studying enzyme-substrate interactions. The introduction of a fluorine atom, for example at the 2'-position of the deoxyribose sugar, can stabilize the glycosidic bond and effectively "trap" the enzyme-substrate complex, allowing for detailed structural analysis. portlandpress.compsu.edu
While 2'-fluorinated nucleosides can inhibit DNA glycosylases and are therefore not suitable for cell-based studies of DNA repair, they are widely used in in vitro experiments to investigate the mechanisms of lesion recognition and excision. portlandpress.com The synthesis of oligonucleotides containing 2'-fluorinated 8-oxoguanine allows for the determination of high-resolution crystal structures of the DNA glycosylase in a catalytically competent state, bound to its substrate analog. portlandpress.com This provides detailed insights into the specific hydrogen bonding and other interactions within the enzyme's active site that are crucial for its function. portlandpress.com
Analytical and Detection Methodologies in 8 Oxoguanine Research
Chromatographic Techniques for Quantification in Biological Samples
Chromatographic methods are considered the gold standard for the quantification of 8-oxoguanine due to their high precision and sensitivity. These techniques typically require the hydrolysis of DNA to its constituent bases or nucleosides before analysis. researchgate.netpsu.edu
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely preferred method for the determination of 8-oxoG and 8-oxodG in biological samples. mdpi.comnih.gov Its popularity stems from its exceptional selectivity and high sensitivity, which can reach the femtomolar range. mdpi.comresearchgate.net This technique is capable of quantifying 8-oxodG in various biological matrices, including cellular DNA, urine, blood, and tissue. mdpi.comnih.govresearchgate.net
The principle of HPLC-ECD involves the separation of the DNA components using a reverse-phase HPLC column, followed by the specific detection of the electrochemically active 8-oxodG molecule. enghusen.dkresearchgate.net The electrochemical detector is significantly more sensitive than standard UV detection for this compound. researchgate.net However, a major challenge in analyzing samples like urine is the presence of high concentrations of interfering substances, such as uric acid, which can be 10,000-fold more abundant than 8-oxodG. mdpi.com Methodologies have been developed to overcome this, including solid-phase extraction (SPE) for sample cleanup and the use of uricase to digest uric acid, enabling accurate quantification. mdpi.com The reliability of HPLC-ECD has been validated through inter-laboratory comparisons, such as those organized by the European Standards Committee on Urinary (DNA) Lesion Analysis (ESCULA). mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of 8-oxoguanine. mdpi.comnih.gov This method involves the acid hydrolysis of DNA to release the bases, followed by chemical derivatization to make them volatile for gas chromatography. The separated components are then identified and quantified by mass spectrometry. nih.govoup.com To ensure quantitative accuracy, stable isotope-labeled analogs of 8-oxoguanine are often used as internal standards. nih.gov
A significant concern with the GC-MS method is the potential for artifactual oxidation of guanine (B1146940) into 8-oxoguanine during the sample preparation, particularly the high-temperature derivatization (silylation) step. nih.govjst.go.jpdcu.ie This can lead to an overestimation of the background levels of 8-oxoG in a sample. nih.gov Studies have shown that the amount of artifactual 8-oxoG increases with the duration of the derivatization reaction. nih.gov To mitigate this issue, strategies such as purifying the 8-oxoguanine from the much more abundant guanine via HPLC or immunoaffinity chromatography prior to derivatization are recommended. nih.govoup.com When such precautions are taken, the results from GC-MS can be comparable to those obtained by HPLC-ECD. nih.govenghusen.dk
Table 1: Comparison of Chromatographic Techniques for 8-Oxoguanine Detection
| Feature | HPLC-ECD | GC-MS |
|---|---|---|
| Principle | Separation of nucleosides by liquid chromatography, detection by electrochemical oxidation. enghusen.dkresearchgate.net | Separation of volatile base derivatives by gas chromatography, detection by mass spectrometry. nih.govoup.com |
| Analyte Form | Primarily 8-oxo-2'-deoxyguanosine (8-oxodG). mdpi.com | 8-oxoguanine (8-oxoG) base. oup.com |
| Sensitivity | Very high, down to the femtomolar range. mdpi.comresearchgate.net | High, can detect ~1 modification per 10⁶ bases. nih.gov |
| Key Advantage | High selectivity and sensitivity without derivatization. nih.gov | High specificity from mass-based detection. oup.com |
| Major Challenge | Interference from co-eluting compounds like uric acid in urine. mdpi.com | Artifactual oxidation of guanine during sample derivatization, leading to overestimation. nih.govenghusen.dk |
| Mitigation | Sample pre-treatment (e.g., SPE, uricase). mdpi.com | Pre-purification of 8-oxoG before derivatization; use of antioxidants like pyridine. nih.govoup.com |
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
Immunoassays and Biosensors for Lesion Profiling
Immunoassays and novel biosensors provide alternative approaches for detecting 8-oxoguanine, often with higher throughput and applicability within intact cells or complex biological systems.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the quantification of 8-oxoguanine, specifically its nucleoside form, 8-OHdG. fabad.org.trrndsystems.com This method relies on monoclonal antibodies that specifically recognize and bind to 8-OHdG. nih.govwindows.net In a competitive ELISA format, samples containing unknown amounts of 8-OHdG compete with a fixed amount of labeled or plate-bound 8-OHdG for binding to the antibody. windows.net The resulting signal is inversely proportional to the amount of 8-OHdG in the sample. windows.net
ELISA kits are commercially available and offer a high-throughput platform for analyzing various sample types, including urine, plasma, saliva, and digested DNA from cells and tissues. rndsystems.comwindows.net The main advantages of ELISA are its relative speed, simplicity, and the ability to process many samples simultaneously. fabad.org.tr However, compared to chromatographic methods, ELISA can be susceptible to lower specificity and potential cross-reactivity, which may lead to discrepancies in quantification. enghusen.dk Immunoaffinity columns, which use the same monoclonal antibodies, can also be employed to isolate and concentrate 8-oxoguanine and its derivatives from biological fluids prior to analysis by other methods like HPLC. nih.gov
A novel and highly sensitive approach for detecting 8-oxoguanine lesions directly within native DNA involves the use of "turn-on" biosensors based on split-luciferase systems. acs.orgnih.gov This strategy employs protein-fragment complementation, where the non-functional fragments of firefly luciferase are fused to two separate proteins that are brought together in the presence of the target lesion. nih.govscirp.org
To detect 8-oxoguanine, one fragment of luciferase is attached to a DNA-localizing domain, such as the methyl-CpG binding domain (MBD), which targets the sensor to DNA. acs.orgnih.gov The complementary luciferase fragment is fused to a domain that specifically recognizes 8-oxoguanine, typically the human 8-oxoguanine glycosylase 1 (OGG1) enzyme. nih.govnih.gov When the OGG1 domain binds to an 8-oxoG lesion in the DNA, it brings the two luciferase fragments into close proximity, allowing them to reassemble into an active enzyme and generate a luminescent signal. acs.orgnih.gov This system provides a simple and sensitive method for the rapid profiling of 8-oxoguanine damage and has been validated in oligonucleotides, plasmids, and mammalian genomic DNA. acs.orgnih.gov A significant advantage is its potential for use in cell-free systems and for monitoring DNA damage within cells. nih.govscirp.org
Table 2: Overview of Immunoassays and Biosensors for 8-Oxoguanine
| Technique | ELISA | Split-Luciferase Sensor |
|---|---|---|
| Principle | Competitive immunoassay using a specific monoclonal antibody. windows.net | Protein-fragment complementation assay triggered by lesion recognition. nih.govscirp.org |
| Target | 8-hydroxy-2'-deoxyguanosine (8-OHdG). rndsystems.com | 8-oxoguanine (8-oxoG) within a DNA strand. acs.orgnih.gov |
| Detection | Colorimetric or chemiluminescent signal, inversely proportional to analyte concentration. rndsystems.comwindows.net | "Turn-on" luminescent signal directly proportional to lesion abundance. acs.orgnih.gov |
| Key Advantage | High throughput, commercially available kits. rndsystems.com | High sensitivity, direct detection in native DNA, low background signal. nih.govnih.gov |
| Limitation | Potential for cross-reactivity and lower specificity compared to chromatography. enghusen.dk | Requires genetic construction of sensor proteins. scripps.edu |
| Application | Quantification in urine, plasma, saliva, DNA hydrolysates. rndsystems.com | Profiling DNA damage in vitro (plasmids, genomic DNA) and potentially in vivo. acs.orgnih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA)
Single-Molecule Detection Approaches
Recent advances in biotechnology have enabled the detection of DNA lesions at the single-molecule level, offering unprecedented resolution and the ability to study damage within specific genomic contexts. One of the most promising techniques in this area is nanopore sequencing. researchgate.netnih.gov This technology involves passing a single strand of DNA through a protein nanopore, such as α-hemolysin, embedded in a membrane. acs.orgnih.gov As the DNA translocates, it causes characteristic disruptions in an ionic current flowing through the pore, which allows for the determination of the base sequence. nih.gov
The presence of a modified base like 8-oxoguanine alters this ionic current in a distinct way, allowing for its direct detection. nih.gov To enhance detection, a strategy has been developed where the 8-oxoguanine lesion is chemically labeled with a larger molecule, such as aminomethyl-[18-crown-6], which produces a more pronounced and easily identifiable pulse-like signal in the current trace. acs.orgnih.gov This approach has been successfully applied to detect and quantify 8-oxoguanine within the human telomere repeat sequence, a region known to be a hotspot for oxidative damage. researchgate.netacs.org Furthermore, deep-learning models are being trained to identify 8-oxoguanine directly from the raw nanopore signal without the need for chemical labeling, which could allow for simultaneous mapping of 8-oxoG and other epigenetic modifications like 5-methylcytosine (B146107) at single-molecule resolution across the genome. nih.gov This provides a powerful tool to investigate the distribution of oxidative damage and its relationship with genomic features. nih.gov
Nanopore Technology for Detecting 8-Oxoguanine in Human Telomeric DNA
Nanopore technology has emerged as a promising single-molecule platform for the detection and quantification of 8-oxoG within human telomeric DNA sequences. nih.govacs.org The human telomere, with its repeating 5′-TTAGGG-3′ sequence, is particularly susceptible to oxidation at the guanine bases, leading to the formation of 8-oxoG. nih.govnih.govresearchgate.net This oxidative damage is a biomarker for oxidative stress and is linked to telomere shortening, a process that can induce cellular senescence. nih.govnih.govresearchgate.net
The α-hemolysin (α-HL) biological nanopore is a key component in this analytical approach. nih.govacs.org It features a large vestibule on the cis side and a narrow β-barrel on the trans side. nih.govacs.org Single DNA strands are driven electrophoretically through this channel, and the passage of the DNA creates sequence-specific modulations in the ionic current, which can be measured over time. nih.gov
However, the direct detection of unlabeled 8-oxoG within the G-quadruplex structures formed by telomeric DNA has proven challenging. While the presence of 8-oxoG disrupts the G-quadruplex structure and significantly increases its unfolding kinetics, it does not produce a distinct current pattern for reliable detection. nih.govnih.govresearchgate.net
To overcome this, a labeling strategy is employed. 8-oxoG is specifically labeled with aminomethyl-[18-crown-6] using a mild oxidant. nih.govnih.govresearchgate.net This labeled 8-oxoG produces a discernible pulse-like signal in the current-time trace as the DNA strand translocates through the α-HL nanopore. nih.govnih.gov
Initial studies using NaCl electrolytes found that the translocation rate was too slow. nih.govnih.gov Further refinement of the method led to the use of a mixture of NH4Cl and LiCl electrolytes. nih.govnih.gov This electrolyte composition induces a "propeller" fold in the DNA that unravels more quickly, allowing for faster recording of the currents and clear observation of the labeled 8-oxoG. nih.govnih.gov This methodology has been successfully used to probe the distribution of 8-oxoG in a 120-mer stretch of the human telomere sequence exposed to an oxidant, revealing a random distribution of the damage. nih.govnih.gov
| Parameter | Description | Finding |
| Nanopore System | Protein channel used for DNA translocation | α-hemolysin (α-HL) nih.govacs.org |
| Analyte | Specific DNA sequence studied | Human telomere repeat sequence (5′-TTAGGG-3′) nih.govnih.govresearchgate.net |
| Challenge | Issue with direct detection of 8-oxoG | Unlabeled 8-oxoG does not produce a detectable current signature. nih.govnih.govresearchgate.net |
| Solution | Method to enable detection | Chemical labeling of 8-oxoG with aminomethyl-[18-crown-6]. nih.govnih.govresearchgate.net |
| Electrolyte Optimization | Improvement for translocation speed | Use of a mixture of NH4Cl and LiCl electrolytes. nih.govnih.gov |
Labeling Strategies for Enhanced Detection in Single-Molecule Profiling
The introduction of a marker that modulates the current is a superior approach for detecting damaged bases during single-molecule profiling. nih.govacs.org This strategy allows for the simple observation and counting of changes in current levels for the detection and quantification of telomeric 8-oxoG. nih.govacs.org
A key labeling strategy involves the chemical modification of the 8-oxoG lesion. One such method utilizes a mild one-electron oxidant, K₂IrBr₆, to facilitate the covalent attachment of an amine-terminated biotin (B1667282) linker molecule to the 8-oxoG site. nih.gov This process has been optimized to ensure high specificity for 8-oxoG without causing significant degradation of the nucleic acid sample. nih.gov The biotin moiety then allows for detection and enrichment through its strong interaction with streptavidin. nih.gov
Another established strategy for labeling 8-oxoG involves the use of the methylamine (B109427) derivative of 18-crown-6 (B118740) (18c6). acs.org This labeling creates a distinct pulse-like signature in the current-versus-time trace during nanopore analysis, enabling the detection of 8-oxoG. acs.org This method has been instrumental in determining the number of 8-oxoG lesions in a 120-mer stretch of the human telomere sequence. acs.org
Enzymatic labeling is another powerful approach. For instance, formamidopyrimidine-DNA glycosylase (Fpg) can be used to specifically recognize and excise 8-oxoG. This is followed by the incorporation of a biotin-labeled deoxyguanosine triphosphate (biotin-dGTP) at the resulting abasic site by a DNA polymerase. acs.org This method offers high sensitivity and specificity for detecting 8-oxoG, even in the presence of a large excess of undamaged DNA. acs.org
| Labeling Reagent | Detection Principle | Application Context |
| Aminomethyl-[18-crown-6] | Creates a pulse-like signal in the nanopore current. nih.govnih.gov | Detection of 8-oxoG in human telomeric DNA using α-HL nanopores. nih.govnih.gov |
| Amine-terminated biotin linker | Allows for streptavidin-mediated enrichment and detection. nih.gov | Profiling 8-oxoG modifications in mRNA at the transcriptome-wide level. nih.gov |
| Biotin-dGTP (with Fpg glycosylase) | Enzymatic incorporation of a biotin label at the damage site for single-molecule imaging. acs.org | Sensitive quantification of 8-oxoG in specific gene sequences. acs.org |
Methodological Considerations for Sample Preparation and Artifact Minimization
A significant challenge in the analysis of 8-oxoguanine is the potential for artifactual oxidation of guanine during sample preparation and analysis. nih.gov This can lead to an overestimation of the actual levels of oxidative DNA damage. mdpi.com Therefore, meticulous sample handling and the implementation of specific protocols are essential for obtaining accurate and reliable data. dcu.iepnas.org
Several sources of artifacts have been identified. The use of phenol (B47542) in DNA extraction has been a point of discussion, as it can act as a pro-oxidant. mdpi.com However, some studies suggest that impurities in the sample combined with excessive air exposure, rather than phenol itself, are the primary cause of overestimation. mdpi.com Prolonged incubation times during enzymatic digestion of DNA, particularly with nuclease P1 at elevated temperatures, can also lead to the formation of 8-oxoG. pnas.org The presence of redox-active metal ions, such as iron, can also contribute to artifactual oxidation. mdpi.compnas.org
To minimize these artifacts, several methodological considerations have been proposed and adopted by researchers, including the European Standards Committee on Oxidative DNA Damage (ESCODD). mdpi.com
Key strategies for artifact minimization include:
Non-Phenol DNA Extraction: Utilizing methods that avoid phenol, such as those employing chaotropic agents like NaI or commercial kits like DNAzol. mdpi.com
Use of Antioxidants and Metal Chelators: The addition of antioxidants and metal chelators, like desferrioxamine, during sample preparation can sequester redox-active metals and prevent spurious oxidation. mdpi.comdcu.iepnas.org
Cold Workup Procedures: Performing extraction and digestion steps at low temperatures helps to reduce the rate of autooxidation. mdpi.com
Limited Incubation Times: Minimizing the duration of enzymatic hydrolysis steps, particularly with nuclease P1, is crucial. mdpi.compnas.org
Alternative Digestion Protocols: An alternative to traditional enzymatic digestion involves using the E. coli repair enzyme formamidopyrimidine (Fapy) glycosylase to specifically release the 8-oxoguanine base from intact DNA. nih.gov This is followed by ultrafiltration to separate the base from the high molecular weight DNA, which reduces incubation times and eliminates high-temperature steps. nih.gov
By carefully controlling these factors, researchers can significantly reduce the risk of artifact formation and ensure the integrity of their results in the study of oxidative DNA damage.
| Methodological Step | Potential Artifact Source | Recommended Minimization Strategy |
| DNA Extraction | Phenol-induced oxidation, air exposure. mdpi.com | Use of non-phenol extraction methods; minimize air exposure. mdpi.com |
| Enzymatic Hydrolysis | Prolonged incubation at high temperatures (e.g., with Nuclease P1). pnas.org | Limit incubation time; use cold workup procedures. mdpi.compnas.org |
| Sample Purity | Contamination with redox-active metals (e.g., iron). mdpi.compnas.org | Add metal chelators like desferrioxamine. mdpi.compnas.org |
| Overall Protocol | Multiple steps increasing oxidation risk. | Employ alternative protocols like Fapy glycosylase digestion followed by ultrafiltration. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are used to detect and quantify 8-oxoG in DNA?
- Methodology :
- Electrochemical detection : 8-oxoG is quantified via cyclic voltammetry or differential pulse voltammetry using glassy carbon electrodes, exploiting its oxidation potential (detection limit: ~8 × 10⁻⁷ M) .
- HPLC with electrochemical detection (HPLC-ECD) : Separates 8-oxoG from other bases, validated by interlaboratory studies to ensure reproducibility .
- ELISA with monoclonal antibodies : Used for in vitro and in vivo detection, especially in heat-induced oxidative damage studies .
Q. How does 8-oxoG induce mutagenesis during DNA replication?
- Mechanism :
- 8-oxoG pairs with adenine (A) instead of cytosine (C), leading to G→T transversions. DNA polymerases (e.g., Klenow fragment) incorporate 8-oxodGTP into DNA, particularly in repetitive sequences, causing frameshifts .
- Mismatch repair (MMR) proteins like MutSα recognize 8-oxoG in specific slipped/mispaired DNA structures, but repair efficiency depends on sequence context .
Q. What is the substrate specificity of OGG1 for 8-oxoG excision?
- Enzyme kinetics :
- OGG1 preferentially excises 8-oxoG paired with cytosine (Km = 8 nM) and weakly acts on 8-oxoG:A or 8-oxoG:G mismatches. Activity is negligible for 8-oxoG:T .
- Pre-steady-state kinetic analysis reveals a multi-step mechanism: initial base recognition, N-glycosidic bond cleavage (rate-limiting step), and β-elimination of the 3′-phosphate .
Advanced Research Questions
Q. How do transcriptional errors arise from 8-oxoG lesions, and what structural mechanisms drive this process?
- Structural basis :
- RNA polymerase II misincorporates adenine opposite 8-oxoG via Hoogsteen base pairing, facilitated by rotation of the 8-oxoG base to the syn conformation. This bypasses proofreading, leading to transcriptional mutagenesis .
- Cryo-EM or crystallography studies of RNA polymerase II stalled at 8-oxoG provide atomic-level insights into lesion recognition .
Q. What experimental models are used to study 8-oxoG repair in vivo, and how do they resolve contradictory data?
- Contradiction analysis :
- OGG1 knockout mice accumulate 8-oxoG but show low spontaneous mutation rates, suggesting alternative repair pathways (e.g., nucleotide excision repair). This contrasts with bacterial models (e.g., E. coli mutM/mutY mutants), where 8-oxoG causes severe mutator phenotypes .
- Tissue-specific repair dynamics: Proliferating cells exhibit slow 8-oxoG removal in OGG1⁻/⁻ mice, while non-proliferative tissues rely on redundant pathways .
Q. How does 8-oxoG influence DNA thermodynamic stability, and what techniques measure this effect?
- Thermodynamic profiling :
- Differential scanning calorimetry (DSC) and UV melting curves show 8-oxoG destabilizes DNA by ΔΔG = 2–8 kcal/mol (16–116 mM NaCl). This is attributed to reduced enthalpy and altered major-groove cation binding .
- NMR imino proton spectra confirm destabilization of base pairs 5′ to the lesion, linked to hydration changes at the 8-oxoG•C site .
Q. What experimental approaches identify 8-oxoG-induced transcriptional silencing?
- Gene expression assays :
- Reporter gene systems with 8-oxoG in the non-transcribed strand show promoter-specific silencing. Silencing correlates with OGG1 excision and APE1-mediated strand cleavage, validated via qPCR and RNA-seq .
- Use of nuclease-resistant plasmid backbones confirms that transcriptional silencing requires BER intermediates, not direct DNA strand breaks .
Q. How do oxidative stress models (e.g., heat, ionizing radiation) induce 8-oxoG formation?
- Kinetic studies :
- Heat-induced ROS (e.g., H₂O₂) generate 8-oxoG via singlet oxygen activation. Rate constants follow Arrhenius kinetics (activation energy = 27 ± 2 kcal/mol), with extrapolated k₃₇ = 4.7 × 10⁻¹⁰ s⁻¹ .
- Gamma-irradiation yields 3.7 × 10⁻² µmol·J⁻¹ 8-oxoG, serving as a calibration standard for ELISA-based quantitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
